molecular formula C12H9Cl3N2OS B2936654 2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 726154-28-5

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2936654
CAS RN: 726154-28-5
M. Wt: 335.63
InChI Key: MJBJYHZUSMJJIN-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide, commonly referred to as CDTPT, is a synthetic molecule used in a variety of scientific research applications. It is a member of the thiazole family, and is a versatile molecule capable of being used in a variety of laboratory experiments. CDTPT is a useful compound for researchers, as it can be used to study a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

A study highlighted the synthesis of thiazole derivatives, including structures similar to "2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide", and evaluated their antimicrobial and cytotoxic activities. These compounds showed significant antibacterial and anticandidal effects against various strains, as well as cytotoxicity against human leukemia cells, demonstrating their potential in the development of new antimicrobial agents and cancer treatments (Dawbaa et al., 2021).

Herbicidal Activity

Another aspect of research on similar compounds involved their synthesis and assessment of herbicidal activity. Studies have synthesized and characterized various derivatives, finding some of them effective as herbicides. This suggests potential applications in agriculture for the control of unwanted vegetation (Liu et al., 2008), (Liu et al., 2007).

Spectroscopic and Computational Analysis

Research also extends to the spectroscopic analysis and quantum chemical calculations of thiazole derivatives, providing insights into their structural characteristics, biological functions, and interaction with proteins. This includes antimicrobial activity and the potential for molecular docking studies to further understand their mechanism of action (Viji et al., 2020).

Corrosion Inhibition

Thiazole derivatives have also been studied for their corrosion inhibition performances on metal surfaces, indicating their potential application in protecting materials from corrosion. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been used to predict the efficacy of these compounds in such applications (Kaya et al., 2016).

properties

IUPAC Name

2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2OS/c1-6(13)11(18)17-12-16-10(5-19-12)7-2-3-8(14)9(15)4-7/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBJYHZUSMJJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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